3-Tyr-octreotide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Tyr-octreotide: is a synthetic analog of the naturally occurring peptide hormone somatostatin. It is specifically designed to target somatostatin receptors, which are overexpressed in certain types of tumors, particularly neuroendocrine tumors.

准备方法

Synthetic Routes and Reaction Conditions: 3-Tyr-octreotide is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The tyrosine residue is incorporated at the third position during this synthesis. The peptide is then cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC) .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale SPPS, followed by purification and lyophilization to obtain a stable, dry product. The use of automated peptide synthesizers and stringent quality control measures ensures high purity and consistency .

化学反应分析

Types of Reactions: 3-Tyr-octreotide undergoes various chemical reactions, including:

Radiolabeling: The tyrosine residue allows for the incorporation of radioactive isotopes such as iodine-123, lutetium-177, and yttrium-90

Conjugation: The peptide can be conjugated with different chelators for targeted delivery of therapeutic agents.

Common Reagents and Conditions:

Radiolabeling: Iodine-123, lutetium-177, and yttrium-90 are commonly used isotopes. .

Conjugation: Chelators such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) are used under aqueous conditions.

Major Products:

Radiolabeled Peptides: These are used for diagnostic imaging and targeted radiotherapy

Conjugated Peptides: These are used for targeted drug delivery.

科学研究应用

Chemistry: 3-Tyr-octreotide is used in the development of radiopharmaceuticals for imaging and therapy. Its ability to be radiolabeled makes it a valuable tool in nuclear medicine .

Biology: The compound is used to study somatostatin receptor expression and function in various biological systems. It helps in understanding receptor-ligand interactions and receptor-mediated signaling pathways .

Medicine: this compound is used in the diagnosis and treatment of neuroendocrine tumors. Radiolabeled versions are employed in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging to locate tumors and assess their progression . Therapeutically, it is used in peptide receptor radionuclide therapy (PRRT) to deliver targeted radiation to tumor cells .

Industry: In the pharmaceutical industry, this compound is used in the production of diagnostic and therapeutic agents for cancer treatment .

作用机制

3-Tyr-octreotide exerts its effects by binding to somatostatin receptors, particularly subtype 2 (SSTR2), which are overexpressed in neuroendocrine tumors. Upon binding, it inhibits the release of various hormones and growth factors, leading to reduced tumor growth and hormone secretion . The binding of this compound to somatostatin receptors is mediated by G-proteins, which activate downstream signaling pathways involving phospholipase C and inositol triphosphate .

相似化合物的比较

Octreotide: The parent compound, which lacks the tyrosine residue at the third position.

Tyr3-octreotate: A similar compound with a threonine residue at the eighth position.

DOTA-Tyr3-octreotide: A conjugated form used for radiolabeling with various isotopes.

Uniqueness: 3-Tyr-octreotide’s uniqueness lies in its ability to be radiolabeled, making it suitable for both diagnostic and therapeutic applications. Its high affinity for somatostatin receptors, particularly SSTR2, enhances its effectiveness in targeting neuroendocrine tumors .

属性

IUPAC Name |

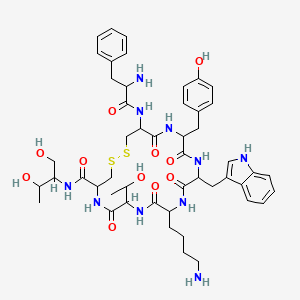

10-(4-aminobutyl)-19-[(2-amino-3-phenylpropanoyl)amino]-N-(1,3-dihydroxybutan-2-yl)-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H66N10O11S2/c1-27(61)39(24-60)56-48(69)41-26-72-71-25-40(57-43(64)34(51)20-29-10-4-3-5-11-29)47(68)54-37(21-30-15-17-32(63)18-16-30)45(66)55-38(22-31-23-52-35-13-7-6-12-33(31)35)46(67)53-36(14-8-9-19-50)44(65)59-42(28(2)62)49(70)58-41/h3-7,10-13,15-18,23,27-28,34,36-42,52,60-63H,8-9,14,19-22,24-26,50-51H2,1-2H3,(H,53,67)(H,54,68)(H,55,66)(H,56,69)(H,57,64)(H,58,70)(H,59,65) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCIROHUTQLZCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H66N10O11S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1035.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96608-80-9, 103667-46-5 |

Source

|

| Record name | Sdz 204-090 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096608809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Tyr-octreotide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103667465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。